Cas no 326495-40-3 (18:0 PC-d83)

18:0 PC-d83 structure
Nome del prodotto:18:0 PC-d83
18:0 PC-d83 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9
- 18:0 PC D83
- NRJAVPSFFCBXDT-OKUWEUPRSA-N
- 18:0 PC-D83
- (2R)-2,3-Bis[(2H35)octadecanoyloxy]propyl 2-{tris[(2H3)methyl]ammonio}(2H4)ethyl phosphate
- DA-48654
- 18:0 PC-d83, 1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9, powder
- DTXSID20677036
- 18:0 PC-d83, 1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9, chloroform
- [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate
- (2R)-2,3-Bis[(~2~H_35_)octadecanoyloxy]propyl 2-{tris[(~2~H_3_)methyl]azaniumyl}(~2~H_4_)ethyl phosphate
- 326495-40-3
- HY-W040193S3
- 1,2-Distearoyl-sn-glycero-3-phosphorylcholine-d83
- 18:0 PC-d83
-
- MDL: MFCD00674394
- Inchi: InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/t42-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2,26D2,27D2,28D2,29D2,30D2,31D2,32D2,33D2,34D2,35D2,36D2,37D2,38D2,39D2
- Chiave InChI: NRJAVPSFFCBXDT-OKUWEUPRSA-N
- Sorrisi: C([2H])([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)([O-])OC([2H])([2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])OC(=O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Proprietà calcolate
- Massa esatta: 873.14572568g/mol
- Massa monoisotopica: 873.14572568g/mol
- Conta atomi isotopi: 83
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 54
- Conta legami ruotabili: 44
- Complessità: 888
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 15.6
- Superficie polare topologica: 111Ų
Proprietà sperimentali
- Colore/forma: 10 mg/mL (860368C-10mg)
18:0 PC-d83 Informazioni sulla sicurezza
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- Condizioni di conservazione:−20°C
18:0 PC-d83 Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D16230-10mg |
1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9 |
326495-40-3 | 99% | 10mg |
¥11448.0 | 2023-09-09 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860368C-10MG |
18:0 PC-d83 |
326495-40-3 | 10mg |
¥9640.6 | 2023-11-02 | ||
AN HUI ZE SHENG Technology Co., Ltd. | 860368C-10mg |
326495-40-3 | >99%(TLC) | 10mg |
¥9451.57 | 2023-09-15 | ||
Aaron | AR00BZRO-10mg |
1,2-DISTEAROYL-D70-SN-GLYCERO-3-PHOSPHOCHOLINE-1,1,2,2-D4-N,N,N-TRIMETHYL-D9 |
326495-40-3 | 10mg |
$1859.00 | 2023-12-15 | ||
A2B Chem LLC | AF58472-10mg |
1,2-DISTEAROYL-D70-SN-GLYCERO-3-PHOSPHOCHOLINE-1,1,2,2-D4-N,N,N-TRIMETHYL-D9 |
326495-40-3 | >99% | 10mg |
$3478.00 | 2024-04-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D16230-100mg |
1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9 |
326495-40-3 | 99% | 100mg |
¥63788.0 | 2023-09-09 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030331-10mg |
1,2-distearoyl-d70-sn-glycero-3-phosphocholine-1,1,2,2-d4-N,N,N-trimethyl-d9,99% |
326495-40-3 | 99% | 10mg |
¥10530 | 2024-05-24 | |
AN HUI ZE SHENG Technology Co., Ltd. | 860368P-10mg |
326495-40-3 | >99%(TLC) | 10mg |
¥9640.61 | 2023-09-15 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 860368P-10MG |
18:0 PC-d83 |
326495-40-3 | 10mg |
¥10030.08 | 2023-11-02 | ||
A2B Chem LLC | AF58472-25mg |
1,2-DISTEAROYL-D70-SN-GLYCERO-3-PHOSPHOCHOLINE-1,1,2,2-D4-N,N,N-TRIMETHYL-D9 |
326495-40-3 | >99% | 25mg |
$6857.00 | 2024-04-20 |
18:0 PC-d83 Letteratura correlata
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
326495-40-3 (18:0 PC-d83) Prodotti correlati
- 1398-61-4(Chitin, Practical Grade)
- 334932-23-9(Cyclohexanecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, chloromethyl ester)
- 1150114-63-8(2-Fluoro-6-(trifluoromethyl)pyridine-3-boronic Acid)
- 1706441-42-0(3-(4-chlorobenzenesulfonyl)azetidine)
- 941985-99-5(N-{2-6-(methylsulfanyl)-4-(morpholin-4-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2-phenylacetamide)
- 7697-58-7(ethyl 2-cyclohexylprop-2-enoate)
- 1022094-44-5(5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-methoxypyridine)
- 55810-80-5(Pyrrolidine hydrobromide)
- 5296-90-2(1-Phenylcyclopentylamine Hydrochloride)
- 74782-23-3(Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-)
Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
